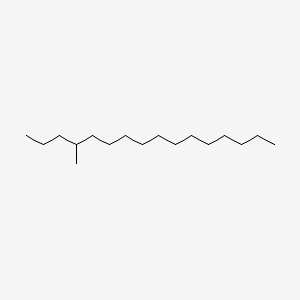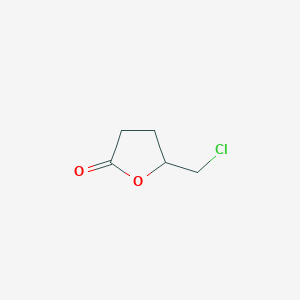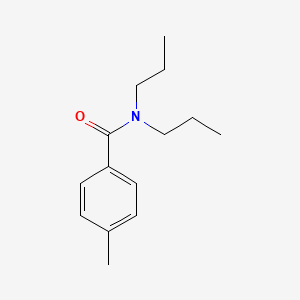
4-Methylhexadecane
Descripción general
Descripción
4-Methylhexadecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid with a molecular formula of C17H36. It is also known as 4-MHD and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Oxidation Processes and Antioxidants
Brown and Fish (1969) explored the oxidation of 2-methylhexadecane, a compound structurally similar to 4-methylhexadecane, focusing on how the hydroperoxide chain mechanism describes the oxidation of high molecular weight alkanes. This research is crucial for understanding the oxidative stability and potential antioxidant requirements of long-chain alkanes like 4-methylhexadecane (Brown & Fish, 1969).
Pheromone Research
Roelofs and Cardé (1971) discovered that 2-methylheptadecane, a compound closely related to 4-methylhexadecane, acts as a sex pheromone in various species of tiger moths. This insight is significant for understanding the ecological and behavioral roles of similar hydrocarbons, including 4-methylhexadecane, in insect communication (Roelofs & Cardé, 1971).
Biodiesel Research
Bai, Wang, and Wang (2021) developed a biodiesel surrogate fuel mechanism that includes n-hexadecane, a compound structurally similar to 4-methylhexadecane. This research aids in the development of renewable energy sources and provides insights into the combustion behavior of compounds like 4-methylhexadecane (Bai, Wang, & Wang, 2021).
Synthesis of Insect Pheromones
Brenna et al. (2017) conducted a study on the synthesis of 4-Methylheptan-3-ol, a compound with structural similarities to 4-methylhexadecane, highlighting its application in integrated pest management as an insect pheromone. This work underscores the potential of synthesizing related compounds for ecological and agricultural purposes (Brenna et al., 2017).
Iso-Alkanes Biodegradation
Abu Laban et al. (2015) studied the methanogenic biodegradation of iso-alkanes, including 4-methylheptane, which shares similarities with 4-methylhexadecane. This research provides insights into the environmental fate and biodegradation processes of iso-alkanes, which are important for understanding the ecological impact of these compounds (Abu Laban et al., 2015).
Propiedades
IUPAC Name |
4-methylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPYGSHKSWUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947980 | |
| Record name | 4-Methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhexadecane | |
CAS RN |
25117-26-4 | |
| Record name | 4-Methylhexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















